molecular formula C17H19NO3S B4571618 1-(3,4-dimethoxybenzoyl)-2-(2-thienyl)pyrrolidine

1-(3,4-dimethoxybenzoyl)-2-(2-thienyl)pyrrolidine

Cat. No.: B4571618
M. Wt: 317.4 g/mol
InChI Key: IHCSMZGDAVAKJD-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzoyl)-2-(2-thienyl)pyrrolidine is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.10856464 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes

Researchers have developed methods for the efficient orthogonal synthesis of polyfunctionalized pyrroles and thiophenes, not easily obtained by other chemical means. This involves reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes, resulting in polyfunctionalized derivatives in high yields. Such advancements underscore the synthetic utility of pyrrole and thiophene derivatives in constructing complex molecular architectures relevant to various scientific applications (Cheng, Peng, & Li, 2010).

Synthesis Routes to Substituted Thieno[3,2-b]pyridines

Another study outlines synthetic routes to 5- and 7-substituted thieno[3,2-b]pyridines, highlighting the chemical versatility of thieno[3,2-b]pyridine derivatives through various ring substitutions. This research provides insight into the structural manipulation of pyridine and thiophene units, which could be relevant for the development of novel compounds with potential scientific or therapeutic applications (Klemm et al., 1985).

Conducting Polymers from Pyrrole Monomers

In the field of materials science, derivatized bis(pyrrol-2-yl) arylenes, including compounds with dimethoxybenzene units, have been synthesized for their application in electrochemical polymerization. These compounds exhibit low oxidation potentials and high stability in their conducting form, which is crucial for the development of advanced conducting polymers (Sotzing et al., 1996).

Novel Polyimides with Pyridine Moieties

The synthesis of novel polyimides derived from pyridine-containing monomers demonstrates the application of these heterocyclic compounds in creating materials with excellent thermal stability, mechanical properties, and low dielectric constants. Such materials are significant for their potential uses in electronics and aerospace industries (Wang et al., 2006).

Heterocyclic System Derivatives

Research into the derivatives of benzo[5,6]cyclohepta[1,2,3-Cd]thieno[3,2-C]pyridine systems, including the synthesis and X-ray crystal structure analysis, contributes to the understanding of new heterocyclic systems. These studies are foundational for exploring the chemical space of heterocyclic compounds for potential scientific and pharmacological uses (Bremner et al., 1988).

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-14-8-7-12(11-15(14)21-2)17(19)18-9-3-5-13(18)16-6-4-10-22-16/h4,6-8,10-11,13H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCSMZGDAVAKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC2C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.